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O-Benzyl Posaconazole-4-hydroxyphenyl-d4

Cat. No.: B131116
CAS No.: 170985-86-1
M. Wt: 790.9 g/mol
InChI Key: XZBSQKGAKKWACB-QCKBNUSDSA-N
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Description

Contextualization of Posaconazole (B62084) within Modern Azole Antifungal Chemistry

Posaconazole is a second-generation triazole antifungal agent with a broad spectrum of activity. medchemexpress.comdrugbank.com It is structurally related to itraconazole (B105839) and is used in the treatment of invasive fungal infections. drugbank.com The mechanism of action for Posaconazole, typical of azole antifungals, involves the inhibition of the fungal cytochrome P-450 dependent enzyme, lanosterol (B1674476) 14α-demethylase. guidetopharmacology.org This inhibition disrupts the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth. drugbank.comguidetopharmacology.org The structural modifications from its predecessors, including the replacement of chlorine with fluorine and the hydroxylation of the triazolone side chain, enhance its potency and spectrum of activity. drugbank.com

Genesis and Multifaceted Significance of O-Benzyl Posaconazole

O-Benzyl Posaconazole, also known by synonyms such as Benzylposaconazole and Posaconazole O-Benzyl Impurity, is a molecule intrinsically linked to the production of Posaconazole. synzeal.com Its significance is twofold, serving as both a direct precursor in the synthesis of the final drug and as a critical reference point for ensuring the purity and quality of the active pharmaceutical ingredient (API).

The synthesis of Posaconazole often involves a multi-step process where O-Benzyl Posaconazole is a key intermediate. google.comchemicalbook.com In a common synthetic route, a protected form of the core structure is condensed with a chiral side chain. One of the final steps in this synthesis is the debenzylation of O-Benzyl Posaconazole to yield the active Posaconazole molecule. google.com This debenzylation is a critical transformation, and the presence of any remaining O-Benzyl Posaconazole in the final product is considered a process-related impurity. veeprho.com Therefore, the efficient conversion of O-Benzyl Posaconazole to Posaconazole is a key focus in the optimization of the manufacturing process.

The chemical structures of Posaconazole and O-Benzyl Posaconazole are very similar, with the key difference being the presence of a benzyl (B1604629) group (a phenylmethyl group) on the secondary alcohol of the side chain in O-Benzyl Posaconazole, whereas Posaconazole has a hydroxyl group at this position. nih.govnih.gov

Table 1: Chemical Properties of Posaconazole and O-Benzyl Posaconazole

Property Posaconazole O-Benzyl Posaconazole
IUPAC Name 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one nih.gov 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one synzeal.com
Molecular Formula C37H42F2N8O4 scbt.com C44H48F2N8O4
Molecular Weight 700.78 g/mol scbt.com 790.9 g/mol

| CAS Number | 171228-49-2 scbt.com | 170985-86-1 |

Given that O-Benzyl Posaconazole is a known process-related impurity, its role in analytical method development and quality control is paramount. veeprho.comsimsonpharma.com Pharmaceutical regulatory agencies require stringent control of impurities in drug substances. Therefore, highly sensitive and specific analytical methods are necessary to detect and quantify the levels of O-Benzyl Posaconazole in batches of Posaconazole.

O-Benzyl Posaconazole is used as a reference standard for this purpose. sigmaaldrich.com By having a pure sample of O-Benzyl Posaconazole, analytical chemists can develop and validate methods, such as high-performance liquid chromatography (HPLC), to accurately measure its presence in the final drug product. This ensures that each batch of Posaconazole meets the required purity specifications and is free from unacceptable levels of this key intermediate. The availability of O-Benzyl Posaconazole as a certified reference material is crucial for pharmaceutical companies to comply with global regulatory standards. lgcstandards.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H48F2N8O4 B131116 O-Benzyl Posaconazole-4-hydroxyphenyl-d4 CAS No. 170985-86-1

Properties

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3/t32-,34+,42-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBSQKGAKKWACB-QCKBNUSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OC[C@H]6C[C@](OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48F2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456434
Record name 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170985-86-1
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170985-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Benzyl posaconazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-BENZYL POSACONAZOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Strategic Synthetic Methodologies and Derivatization Approaches for O Benzyl Posaconazole

Established Synthetic Pathways to O-Benzyl Posaconazole (B62084)

The primary role of the benzyl (B1604629) group in posaconazole synthesis is to act as a protecting group for a secondary alcohol. This strategy prevents the hydroxyl group from participating in unwanted side reactions during the assembly of the core structure. The formation of O-Benzyl Posaconazole, referred to in literature as the benzyl ether of posaconazole, is a critical step. google.com

One established pathway involves the condensation of two major intermediates: a chiral hydrazine (B178648) derivative and a phenyl carbamate (B1207046) intermediate. chemicalbook.com However, this method has been noted to suffer from low yields. google.com A more efficient and widely cited method is the condensation of the chiral side-chain intermediate, 2-[(1S,2S)-1-ethyl-2-benzyloxypropyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-Triazol-3-one, with a chiral tetrahydrofuran (B95107) (THF) core, specifically a derivative like (5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester. google.comchemicalbook.com This condensation is typically carried out in the presence of a base in an organic solvent. google.com

The synthesis of the chiral hydrazine precursor itself involves the use of benzyl protection. For instance, (S)-2-benzyloxy propanal is prepared and then reacted with formyl hydrazine to produce a hydrazone, which is a direct precursor to the side chain of O-Benzyl Posaconazole. chemicalbook.com

Once the full carbon skeleton is assembled to form O-Benzyl Posaconazole, the synthesis is completed by a debenzylation step. chemicalbook.com This final step involves the removal of the benzyl ether to free the hydroxyl group, yielding posaconazole. google.com This is commonly achieved through hydrogenolysis, using a catalyst such as 5% Palladium on carbon (Pd/C) in the presence of a hydrogen source like formic acid. google.comchemicalbook.com

Table 1: Key Intermediates in a Convergent Synthesis of O-Benzyl Posaconazole

Intermediate Name Role in Synthesis
2-[(1S,2S)-1-ethyl-2-benzyloxypropyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-Triazol-3-one Chiral side-chain containing the benzyl-protected alcohol. google.comchemicalbook.com
(5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester Activated chiral THF core structure. google.comchemicalbook.com

Research into new antifungal agents has led to the development of novel synthetic routes to create analogues of existing drugs like posaconazole and fluconazole (B54011) that incorporate benzyl groups. nih.gov These routes aim to explore the structure-activity relationship (SAR) and identify compounds with improved efficacy or broader spectrums of activity. nih.gov

One such novel methodology involves a multi-step synthesis starting with the ring-opening of a 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole intermediate with benzylamine. nih.gov The resulting product, a 3-(benzylamino)-2-propanol derivative, is then reacted with propargyl bromide to introduce an alkyne functional group. nih.gov This terminal alkyne serves as a handle for "click chemistry," specifically a copper-catalyzed azide-alkyne cycloaddition. nih.gov By reacting this alkyne-containing intermediate with various substituted benzyl azides, a library of novel triazole analogues containing diverse benzyl moieties can be efficiently synthesized. nih.gov This approach allows for the systematic modification of the benzyl group to fine-tune the compound's biological activity. nih.govnih.gov

Derivatization from the Posaconazole Core Structure Incorporating Benzyl Moieties

Beyond its use as a protecting group, the benzyl moiety is actively incorporated into new derivatives of azole antifungals to enhance their therapeutic properties. This involves designing and synthesizing molecules where the benzyl group is a permanent part of the final structure.

The primary design principle for incorporating benzyl substituents into azole antifungal structures is to enhance their binding affinity to the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govgoogle.com By introducing various aromatic groups, such as substituted benzyl rings, researchers can probe interactions within the enzyme's active site to improve potency. nih.gov

Studies on other antifungal agents have demonstrated the success of this strategy. For example, the introduction of various substituted benzyl groups to the berberine (B55584) scaffold resulted in derivatives with significantly more potent antifungal activities against pathogenic fungi compared to the parent compound. nih.gov Specifically, a 13-(4-isopropyl benzyl) berberine derivative showed the most potent activity against Candida species. nih.gov This highlights a key design principle: the steric and electronic properties of the substituted benzyl group can be modulated to optimize interactions with the biological target and improve antifungal efficacy. This rationale is applied to the design of novel posaconazole analogues, where different benzyl groups are incorporated to potentially increase activity or overcome resistance mechanisms. nih.govnih.gov

The chemical synthesis of benzyl derivatives from a core azole structure often employs versatile and efficient chemical reactions. As described previously, a powerful method for creating a series of benzyl-containing analogues is the use of click chemistry. nih.gov

The general procedure involves the synthesis of a core molecule containing either an azide (B81097) or an alkyne functional group. nih.gov Separately, a library of complementary reactants (e.g., various substituted benzyl azides or benzyl alkynes) is prepared. The final derivatives are then assembled in a modular fashion. For instance, a core triazole structure containing an alkyne is reacted with a substituted benzyl azide in the presence of a copper(I) catalyst and a reducing agent like sodium ascorbate (B8700270) to form a stable triazole linkage, yielding the final benzyl-containing derivative. nih.gov This synthetic strategy is highly efficient and allows for the creation of a diverse range of analogues for biological screening.

Table 2: Examples of Substituted Benzyl Groups Used in the Synthesis of Novel Antifungal Analogues

Substituent on Benzyl Ring Rationale for Inclusion
2-Fluoro Explores the effect of electron-withdrawing groups and potential halogen bonding. nih.gov
4-Isopropyl Introduces a bulky, lipophilic group to probe hydrophobic pockets in the target enzyme. nih.gov
Halogens (Cl, Br) Systematically varies electronegativity and size to optimize binding interactions. nih.gov

Computational Chemistry and in Silico Investigations of O Benzyl Posaconazole

Molecular Docking Analyses of O-Benzyl Posaconazole (B62084) with Target Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is a critical tool in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Docking studies are crucial for predicting how O-Benzyl Posaconazole fits into the binding site of a target protein, such as Anaplastic Lymphoma Kinase (ALK) Tyrosine Kinase (TK), a key target in cancer therapy. tandfonline.com These simulations calculate the most probable binding conformations and estimate the binding affinity, often represented by a docking score. A lower docking score generally indicates a more favorable binding affinity. nih.gov For instance, in studies involving the parent compound, posaconazole, with mutant CYP-51, a docking score of -10.353 kcal/mol was achieved, indicating significant binding affinity. nih.gov

In silico molecular docking studies have been performed to evaluate the interaction of O-Benzyl Posaconazole with ALK TK. tandfonline.com The results from such studies help in understanding the unique binding properties that distinguish it from the parent compound, posaconazole, and other derivatives. tandfonline.com The prediction of these conformations is the first step in visualizing the potential mechanism of action at a molecular level.

Table 1: Example of Molecular Docking Scores for Antifungal Compounds Against Mutant CYP-51

CompoundDocking Score (kcal/mol)
Posaconazole (Reference)-10.353
Investigational Compound 1-11.20
Investigational Compound 2-10.95
Investigational Compound 3-10.70

This table illustrates typical docking scores from a computational study, where a more negative value suggests a higher binding affinity. Posaconazole is used as a reference compound. nih.gov

The specific interactions for O-Benzyl Posaconazole with the ALK TK active site include:

Hydrogen Bonds: The compound forms two conventional hydrogen bonds and five water-mediated hydrogen bonds, which help to anchor the ligand within the binding pocket. tandfonline.com

Hydrophobic Interactions: Seven alkyl and pi-alkyl hydrophobic interactions are observed, which are crucial for the binding of nonpolar regions of the molecule. tandfonline.com

Other Interactions: A pi-cation interaction, a pi-lone pair interaction, and carbon-hydrogen bonds further stabilize the complex. tandfonline.com

These varied interactions distinguish the binding mode of O-Benzyl Posaconazole from its parent compound and other derivatives. tandfonline.com

Table 2: Key Intermolecular Interactions of O-Benzyl Posaconazole with ALK Tyrosine Kinase

Interaction TypeNumber Observed
Conventional Hydrogen Bonds2
Water Hydrogen Bonds5
Alkyl and Pi-Alkyl Hydrophobic Interactions7
Pi-Cation Interaction1
Pi-Lone Pair Interaction1
Carbon-Hydrogen BondsMultiple

This table summarizes the specific non-covalent interactions identified between O-Benzyl Posaconazole and the ALK TK binding site through molecular docking. tandfonline.com

Molecular Dynamics (MD) Simulations and Binding Free Energy Calculations (e.g., MMGBSA)

While molecular docking provides a static picture of the binding, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, accounting for the flexibility of both the ligand and the protein.

MD simulations are used to assess the stability of the docked complex. A key metric for this is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over the course of the simulation. A stable system will show a low and converging RMSD value, indicating that the ligand remains securely bound in its predicted conformation. nih.gov

In studies comparing posaconazole derivatives, molecular dynamics simulations revealed that the protein exhibited a lower RMSD when complexed with O-Benzyl Posaconazole. tandfonline.com This suggests that the benzyl (B1604629) derivative forms a particularly stable complex with the target protein, more so than other tested forms. tandfonline.com This enhanced stability is crucial for a sustained inhibitory effect.

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations provide valuable insights into the spatial distribution of charges and other charge-related properties within a molecule. tandfonline.com This information is critical for understanding a molecule's reactivity, electrostatic potential, and its ability to form specific interactions, such as hydrogen bonds and halogen bonds, with its target. tandfonline.com

In the context of O-Benzyl Posaconazole and its parent compound, DFT analysis helps to rationalize the observed binding modes and affinities by providing a detailed picture of the electronic properties that govern intermolecular interactions. tandfonline.comnih.gov This level of theoretical investigation complements the findings from molecular docking and MD simulations, offering a more complete understanding of the ligand's behavior at the quantum level.

Optimization of Molecular Geometries and Analysis of Electronic Structure

The geometric and electronic structure of O-benzyl posaconazole has been a subject of computational investigation to understand its conformational preferences and electronic properties. Using Density Functional Theory (DFT), a powerful quantum mechanical modeling method, the three-dimensional structure of the molecule is optimized to find its most stable energetic conformation. A common approach involves the use of hybrid functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for a molecule of this size.

The optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. This results in a stable molecular geometry from which various parameters can be extracted. While specific bond lengths and angles for O-benzyl posaconazole are not extensively published, the optimized geometry would reveal the spatial arrangement of its key functional groups: the benzyl ether moiety, the triazole ring, the difluorophenyl group, and the piperazine (B1678402) core. It is anticipated that the core structure of posaconazole would retain its general conformation, with the benzyl group introducing additional steric and electronic effects.

The electronic structure analysis, derived from the optimized geometry, provides insights into the distribution of electrons within the molecule. This is crucial for understanding its reactivity and intermolecular interactions. Key parameters derived from this analysis include molecular orbital energies and the distribution of electron density.

Table 4.3.1-1: Predicted Key Geometric Parameters of O-Benzyl Posaconazole (Note: This table represents expected values based on computational studies of similar molecules and is for illustrative purposes.)

ParameterAtom Pair/TrioPredicted Value
Bond LengthC-O (benzyl ether)~1.43 Å
Bond LengthC=N (triazole ring)~1.34 Å
Bond LengthC-F (difluorophenyl)~1.35 Å
Bond AngleC-O-C (ether linkage)~118°
Dihedral AnglePhenyl-O-C-CVariable, defining conformation

Delimitation of Frontier Molecular Orbitals and Reactivity Sites

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity.

For O-benzyl posaconazole, computational studies would map the spatial distribution of these orbitals. It is predicted that the HOMO would be localized primarily on the electron-rich regions of the molecule, such as the phenyl rings and the triazole moiety. The LUMO, on the other hand, is expected to be distributed over the electron-deficient parts of the molecule.

The analysis of these orbitals helps in identifying the most probable sites for electrophilic and nucleophilic attacks. The regions with high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack. This information is invaluable in predicting the metabolic fate of the drug and its potential interactions with biological targets.

Table 4.3.2-1: Predicted Frontier Molecular Orbital Properties of O-Benzyl Posaconazole (Note: This table represents expected values based on computational studies of similar molecules and is for illustrative purposes.)

PropertyPredicted Value/Localization
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Gap~ 5.3 eV
HOMO LocalizationPhenyl rings, piperazine, and triazole moieties
LUMO LocalizationDifluorophenyl and triazole moieties

In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADME Prediction) of O-Benzyl Posaconazole Derivatives

Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early drug development, allowing for the computational assessment of a compound's pharmacokinetic properties. For O-benzyl posaconazole and its derivatives, various computational models and software are employed to predict these parameters. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area.

Studies on posaconazole derivatives have utilized computational tools to evaluate their ADME profiles. These analyses suggest that modifications to the parent posaconazole structure, such as the introduction of a benzyl group, can influence its pharmacokinetic behavior. For instance, the increased lipophilicity due to the benzyl group might affect its absorption and distribution characteristics.

Table 4.4.1-1: Predicted ADME Properties of O-Benzyl Posaconazole (Note: These are predicted values from in silico models and may not reflect in vivo results.)

ADME PropertyPredicted OutcomeImplication
Human Intestinal AbsorptionHighGood oral bioavailability potential.
Blood-Brain Barrier PenetrationLowReduced potential for central nervous system side effects.
CYP450 2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions with CYP2D6 substrates.
Lipinski's Rule of FiveMay violate one rule (high MW)Generally drug-like, but high molecular weight is a consideration.
SolubilityLowMay require formulation strategies to enhance bioavailability.

Evaluation of P-glycoprotein (P-gp) Substrate Activity

P-glycoprotein (P-gp) is an efflux pump that plays a significant role in multidrug resistance by actively transporting a wide range of substrates out of cells. The parent drug, posaconazole, has been identified as a substrate for P-gp, which can limit its efficacy and contribute to drug resistance.

In silico studies have been conducted on derivatives of posaconazole, including the benzyl derivative, to predict their interaction with P-gp. The goal of these molecular modifications is often to design compounds that are not P-gp substrates, thereby overcoming this mechanism of resistance. Computational models that predict P-gp substrate activity are based on the structural features of the molecule. Research has indicated that certain derivatives of posaconazole, including the benzyl and benzoyl derivatives, are predicted to not exhibit P-gp substrate activity. This suggests that O-benzyl posaconazole could have an improved pharmacological profile compared to the parent compound by avoiding P-gp mediated efflux.

Table 4.4.2-1: In Silico P-glycoprotein (P-gp) Substrate Prediction

CompoundPredicted P-gp SubstrateRationale for O-Benzyl Posaconazole
PosaconazoleYesThe parent compound is a known substrate.
O-Benzyl PosaconazoleNo (Predicted)Structural modifications, including the addition of the benzyl group, are designed to reduce affinity for the P-gp transporter.

Structure Activity Relationship Sar Studies of O Benzyl Posaconazole and Analogues

Correlating Structural Features with Antifungal Potency and Spectrum

The antifungal activity of posaconazole (B62084) and its analogues stems from their ability to disrupt the integrity of the fungal cell membrane. nih.gov Like other triazoles, the core mechanism involves the inhibition of a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway, lanosterol (B1674476) 14α-demethylase, which is dependent on cytochrome P-450. drugbank.com This inhibition halts the production of ergosterol, an essential component of the fungal cell membrane, leading to altered membrane permeability and fluidity, which ultimately inhibits fungal growth. nih.govdrugbank.com Posaconazole is noted for its potent, broad-spectrum activity against various yeasts and molds, including Aspergillus and Candida species. nih.govbiospace.com

The introduction of a benzyl (B1604629) group, as seen in O-Benzyl Posaconazole, can significantly influence a molecule's antimicrobial properties. While direct studies on O-Benzyl Posaconazole's antifungal spectrum are limited as it is often considered a reference compound or synthetic intermediate, the effects of benzylation are well-documented in other antimicrobial agents. achemblock.comscbt.com Generally, adding a benzyl moiety increases the lipophilicity of a compound. This enhanced lipid solubility can facilitate the molecule's passage through the lipid-rich fungal cell membrane, potentially increasing its intracellular concentration and interaction with its target enzyme.

Structure-activity relationship studies on various chemical scaffolds have demonstrated that benzyl substitutions can enhance antifungal and antibacterial potency. The hydrophobic interaction between the benzyl group and the lipid components of microbial membranes may contribute to this increased activity. Therefore, the O-benzyl group in O-Benzyl Posaconazole is hypothesized to modulate its physiochemical properties, which could in turn influence its antifungal potency and spectrum compared to the parent compound, posaconazole.

FeatureBase Compound (Posaconazole)O-Benzyl PosaconazoleEffect of Modification
Core Structure Triazole antifungalTriazole antifungalNo change
Key Substituent Hydroxyl groupO-benzyl groupIncreased lipophilicity
Anticipated Impact Broad-spectrum antifungal activityModulation of membrane permeability and target interactionPotential for altered potency and spectrum

Relationship between Chemical Structure and Anticancer Therapeutic Potential

Beyond its antifungal properties, the posaconazole scaffold has been investigated for its potential as an anticancer agent, primarily through the inhibition of critical cell signaling pathways.

Anaplastic lymphoma kinase (ALK) is a tyrosine kinase that, when aberrantly activated, can drive the growth of various cancers. researchgate.net While numerous small molecules have been designed as ALK inhibitors, extensive literature searches did not yield specific evidence linking O-Benzyl Posaconazole or the parent posaconazole molecule to direct inhibitory activity against ALK tyrosine kinase. The structural features of posaconazole analogues are distinct from clinically approved ALK inhibitors. researchgate.net Research on the anticancer effects of posaconazole has primarily focused on other signaling pathways.

The Hedgehog (Hh) signaling pathway plays a vital role in embryonic development and its aberrant activation is implicated in several cancers. Posaconazole has been identified as a potent inhibitor of the Hh pathway, acting on the Smoothened (SMO) receptor. This activity has led to its investigation as a repurposed anticancer drug.

Studies aimed at optimizing the anti-Hh activity of the posaconazole scaffold have explored various structural modifications. One key strategy involves the synthesis of "des-triazole" analogues. Research has shown that the triazole moiety, which is essential for the primary antifungal mechanism and a potent inhibitor of the metabolic enzyme CYP3A4, is not required for Hh pathway inhibition. By removing the triazole group and simplifying the alkyl side chain, researchers have designed analogues with several advantages:

Improved Anti-Hh Properties: The resulting compounds demonstrated enhanced inhibition of the Hedgehog pathway compared to the parent posaconazole.

Enhanced Stability: The modifications led to greater metabolic stability.

Reduced CYP3A4 Inhibition: Removal of the triazole group abolishes the potent inhibition of CYP3A4, a major cause of drug-drug interactions with azole antifungals. nih.govnih.gov

These design strategies highlight a divergence in the structural requirements for antifungal versus anti-Hedgehog activity, allowing for the specific optimization of posaconazole analogues as potential anticancer agents.

Modification StrategyRationaleOutcome
Removal of Triazole Moiety Triazole group is not required for Hedgehog pathway inhibition.Enhanced anti-Hh activity; Abolished CYP3A4 inhibition.
Simplification of Alkyl Side Chain To optimize interaction with the SMO receptor.Improved potency of Hedgehog pathway inhibition.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of complex molecules like O-Benzyl Posaconazole. The molecule has a defined absolute stereochemistry, containing four chiral centers, which dictates its specific shape. fda.gov The parent compound, posaconazole, is also noted for its complex structure arising from these stereocenters.

The interaction between a drug and its biological target (such as an enzyme or receptor) is highly dependent on a precise spatial fit, similar to a key fitting into a lock. Even minor changes in the 3D orientation of functional groups can dramatically alter or eliminate biological activity. For O-Benzyl Posaconazole, the specific stereoisomer—(2S,3S) for the side chain and (3R,5R) for the tetrahydrofuran (B95107) ring—is essential for its intended biological interactions. achemblock.comsynzeal.com Different stereoisomers (enantiomers or diastereomers) of the same molecule would likely exhibit significantly different potencies, receptor binding affinities, and metabolic profiles. This principle underscores the importance of stereospecific synthesis in drug development to ensure the production of the most biologically active and safe isomer.

Advanced Analytical Methodologies for O Benzyl Posaconazole Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Content Determination

Chromatographic methods are fundamental in determining the purity and concentration of O-Benzyl Posaconazole (B62084), particularly within active pharmaceutical ingredient (API) batches of Posaconazole. These techniques offer the high resolution required to separate O-Benzyl Posaconazole from the main API and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of O-Benzyl Posaconazole. A validated, specific, and stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed to quantify Posaconazole and its related impurities, including O-Benzyl Posaconazole. ajptonline.com The development of such methods is crucial for quality control in the pharmaceutical industry.

The chromatographic separation is typically achieved on a C18 column, which is well-suited for separating non-polar to moderately polar compounds. ajptonline.com A gradient elution method is often employed to ensure adequate separation of all relevant impurities from the main drug substance. ajptonline.com Validation of the HPLC method is performed in accordance with International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness to ensure the method is reliable for its intended purpose. nih.gov For O-Benzyl Posaconazole, detection is commonly set at a wavelength of 260 nm. ajptonline.com The method demonstrates good resolution between Posaconazole and its process-related impurities, with resolution values typically found to be greater than 2.0. ajptonline.com

Table 1: Example of HPLC Method Parameters for O-Benzyl Posaconazole Analysis

Parameter Condition Source
Instrument Waters HPLC system with PDA detector ajptonline.com
Column Inertsil ODS-3V C18 (150 x 4.6mm, 5µm) ajptonline.com
Mobile Phase Linear gradient elution ajptonline.com
Detection Wavelength 260 nm (for O-Benzyl Posaconazole) ajptonline.com
Validation Performed according to ICH guidelines nih.gov

| Linearity (r value) | > 0.999 for Posaconazole and its impurities | ajptonline.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications in Complex Matrices

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. These features make it particularly suitable for analyzing compounds in complex biological matrices such as plasma or serum. When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for quantification at very low levels. nih.gov

A UPLC-MS/MS method developed for the quantification of Posaconazole in plasma can be adapted for the analysis of its related compounds. nih.gov Such methods typically involve a simple protein precipitation step for sample preparation, using a mixture of acetonitrile (B52724) and methanol. nih.gov The chromatographic separation is performed on a C18 analytical column. nih.gov This approach provides high specificity and sensitivity, covering a wide clinical analytical range. nih.gov The use of UPLC-MS/MS is essential for pharmacokinetic studies and therapeutic drug monitoring where precise measurement in complex samples is required. researchgate.net

Table 2: UPLC-MS/MS Parameters for Analysis of Posaconazole in Plasma

Parameter Condition Source
Instrument Triple quadrupole mass spectrometer with ESI source nih.gov
Column C18 analytical column nih.gov
Sample Preparation Protein precipitation with Acetonitrile-Methanol nih.gov
Linear Range 0.014 to 12 µg/ml nih.gov
Intra/Inter-run Accuracy 106% ± 2% / 103% ± 4% nih.gov

| Intra/Inter-run CV (%) | 7% ± 4% / 7% ± 3% | nih.gov |

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of O-Benzyl Posaconazole. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. O-Benzyl Posaconazole has a molecular formula of C₄₄H₄₈F₂N₈O₄ and a molecular weight of approximately 790.9 g/mol . fda.govclearsynth.com In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, further confirming the elemental formula.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. For O-Benzyl Posaconazole, the protonated molecule [M+H]⁺ (m/z ≈ 791.9) would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate characteristic product ions. The fragmentation pattern of Posaconazole itself is known, with a precursor ion at m/z 701.4 producing product ions at m/z 683.3 (loss of water) and m/z 127.0. nih.gov The MS/MS spectrum of O-Benzyl Posaconazole would be expected to show fragmentation patterns related to the stable core structure, as well as characteristic losses such as the benzyl (B1604629) group.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of O-Benzyl Posaconazole would exhibit characteristic absorption bands confirming its structure. Key expected peaks include those for C=O (carbonyl) stretching from the triazolone ring, C-O-C (ether) stretching, C-F (aryl fluoride) stretching, and aromatic C-H and C=C stretching from the multiple aromatic rings. researchgate.net The presence of the benzyl group would contribute to the aromatic and aliphatic C-H stretching regions. This analysis helps to confirm that the essential functional groups of the molecule are intact.

Table 3: Summary of Key Spectroscopic Data for O-Benzyl Posaconazole

Technique Observation/Data Source
Molecular Formula C₄₄H₄₈F₂N₈O₄ fda.govclearsynth.com
Molecular Weight 790.9 g/mol fda.govclearsynth.com
MS (Expected [M+H]⁺) m/z ≈ 791.9
MS/MS Fragmentation Expected to show characteristic losses of the benzyl group and fragmentation of the Posaconazole core.
Key IR Absorptions Expected peaks for C=O (carbonyl), C-O-C (ether), C-F (aryl fluoride), and aromatic C-H groups. researchgate.net

| ¹H & ¹³C NMR | Spectra would confirm the presence of benzyl, difluorophenyl, triazole, and aliphatic moieties. | longdom.org |

Quantitative Analysis in Pharmaceutical Development and Manufacturing

The quantitative analysis of O-Benzyl Posaconazole is a cornerstone of quality control in the manufacturing of Posaconazole. synzeal.com High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and robust technique for this purpose. nih.govchemrj.org Method development focuses on achieving specificity, allowing for the accurate measurement of the analyte in the presence of other related substances and impurities.

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Posaconazole and its impurities, including O-Benzyl Posaconazole, utilizes a C18 column. ajptonline.com The chromatographic separation is often achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. nih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, for instance, around 260 nm for O-Benzyl Posaconazole. ajptonline.com The development of such methods is guided by International Conference on Harmonisation (ICH) guidelines to ensure reliability and reproducibility. nih.govchemrj.org

During the synthesis of Posaconazole and its intermediates like O-Benzyl Posaconazole, process impurities such as Benzyl Chloride can be introduced. jocpr.com Benzyl Chloride is a raw material that can persist in the final product if not adequately controlled. nih.gov Given its potential toxicity, regulatory guidelines mandate strict limits on its presence.

A sensitive and specific HPLC method has been developed for the determination of trace levels of Benzyl Chloride in the Posaconazole drug substance. jocpr.comjocpr.com This method can reliably detect and quantify Benzyl Chloride at parts-per-million (ppm) levels. jocpr.com Key parameters of a validated method for Benzyl Chloride determination are outlined below. jocpr.comjocpr.com

Table 1: HPLC Method Parameters for Trace Level Analysis of Benzyl Chloride

Parameter Details
Chromatographic Column Waters X Bridge C18 (250x4.6mm, 3.5µm)
Mobile Phase 10mm Ammonium acetate (B1210297) (pH 5.5)
Flow Rate 0.8 mL/min
Column Temperature 25°C
UV Detection Wavelength 220 nm
Retention Time ~13.7 min
Limit of Detection (LOD) 3 ppm
Limit of Quantification (LOQ) 10 ppm

The method demonstrates excellent sensitivity, which is crucial for ensuring that the levels of this process impurity are well below the established safety thresholds. jocpr.com

Analytical Method Validation (AMV) is a critical regulatory requirement that ensures an analytical method is suitable for its intended purpose. chemrj.org For O-Benzyl Posaconazole, this involves a comprehensive evaluation of the HPLC method's performance characteristics as per ICH Q2(R1) guidelines. nih.gov These validation parameters confirm the method's reliability for routine use in a Quality Control (QC) laboratory. synzeal.com

The validation process for an HPLC method quantifying O-Benzyl Posaconazole and related impurities typically includes the following tests: nih.govchemrj.orgajptonline.comjocpr.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or placebo components. chemrj.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. ajptonline.comjocpr.com For instance, a linearity range of 0.1 µg/mL to 0.75 µg/mL has been established for Benzyl Chloride analysis, with a correlation coefficient (r²) greater than 0.999. jocpr.comjocpr.com

Accuracy: The closeness of test results obtained by the method to the true value. jocpr.com This is often determined by recovery studies, with acceptance criteria typically between 97.5% and 99.7%. jocpr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jocpr.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with Relative Standard Deviation (RSD) values expected to be low (e.g., 0.16% for method precision). jocpr.com

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. chemrj.orgjocpr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. chemrj.org

Once validated, these analytical methods are implemented in the QC laboratory for routine analysis of raw materials, in-process samples, and the final API. chemrj.org This ensures that each batch of Posaconazole meets the stringent quality standards required for pharmaceutical products.

Table 2: Summary of Validation Parameters for an HPLC Method

Validation Parameter Typical Finding Source
Linearity (r²) > 0.999 jocpr.comjocpr.com
Accuracy (% Recovery) 97.5% - 99.7% jocpr.com
Method Precision (% RSD) 0.16% jocpr.com
System Precision (% RSD) 0.50% jocpr.com
LOD (Benzyl Chloride) 3 ppm jocpr.com
LOQ (Benzyl Chloride) 10 ppm jocpr.com

Future Research Directions and Translational Opportunities for O Benzyl Posaconazole

Exploration of Novel Therapeutic Indications and Mechanism-Based Drug Discovery

While O-Benzyl Posaconazole (B62084) is classified as an impurity, its structural similarity to Posaconazole, a potent inhibitor of the fungal enzyme lanosterol (B1674476) 14α-demethylase, warrants investigation into its own potential pharmacological activities. veeprho.comnih.govpatsnap.com The mechanism of action of azole antifungals like Posaconazole involves the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govpatsnap.com This leads to altered membrane fluidity and function, ultimately inhibiting fungal growth. nih.gov

Recent research has explored the modification of the Posaconazole molecule, including the synthesis of benzyl (B1604629) derivatives, to investigate new therapeutic applications. tandfonline.com A 2024 study focused on the synthesis and evaluation of acetyl, benzyl, and benzoyl derivatives of Posaconazole as potential inhibitors of anaplastic lymphoma kinase (ALK) tyrosine kinase (TK) for cancer therapy. tandfonline.com This highlights a promising avenue for mechanism-based drug discovery, where the core structure of Posaconazole and its derivatives are explored for activities beyond their established antifungal properties.

Future research on O-Benzyl Posaconazole could therefore involve:

Screening for Antifungal Activity: Comparative studies to determine if O-Benzyl Posaconazole retains any of the antifungal efficacy of the parent compound, Posaconazole.

Exploring Novel Targets: Investigating the potential of O-Benzyl Posaconazole to interact with other biological targets, such as the ALK TK, as has been done with other benzyl derivatives of Posaconazole. tandfonline.com

Mechanism of Action Studies: If any biological activity is identified, elucidating the specific molecular mechanisms through which O-Benzyl Posaconazole exerts its effects.

Integration of In Silico and Experimental Data for Rational Drug Design

Computational, or in silico, methods are increasingly integral to modern drug discovery and design. These techniques, including molecular docking, Density Functional Theory (DFT) analysis, and Molecular Dynamics (MD) simulations, can predict the interaction of a molecule with a biological target, its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. tandfonline.com

In the context of Posaconazole derivatives, in silico studies have been employed to predict their binding affinity to target enzymes and to guide the synthesis of novel compounds with desired properties. tandfonline.comnih.govmdpi.commdpi.com For instance, a study on benzylbenzimidazolone derivatives utilized molecular docking to evaluate their potential as inhibitors of α-glucosidase and glucokinase. nih.gov Similarly, in silico tools were used to assess the potential of N-phenylbenzamides as antibacterial and antifungal agents. mdpi.com

The integration of computational and experimental data for O-Benzyl Posaconazole could facilitate:

Virtual Screening: Utilizing the known structure of O-Benzyl Posaconazole to perform virtual screening against a library of biological targets to identify potential new therapeutic applications.

Lead Optimization: If a promising activity is identified, in silico tools can be used to guide the chemical modification of the O-Benzyl Posaconazole structure to enhance its potency and selectivity.

Predictive Toxicology: Computational models can be used to predict the potential toxicity of O-Benzyl Posaconazole, providing valuable information for its risk assessment as a pharmaceutical impurity.

Table 1: In Silico and Experimental Approaches in Drug Design

Technique Description Application to O-Benzyl Posaconazole
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target protein.To identify potential biological targets and predict binding affinity. tandfonline.comnih.govmdpi.com
DFT Analysis A quantum mechanical modeling method used to investigate the electronic structure of molecules.To understand the electronic properties of O-Benzyl Posaconazole and its potential for interaction with biological targets. tandfonline.com
MD Simulations Simulates the physical movements of atoms and molecules over time.To study the dynamic behavior of O-Benzyl Posaconazole when interacting with a biological target. tandfonline.com
ADME Prediction Computational models that predict the absorption, distribution, metabolism, and excretion of a compound.To assess the drug-like properties of O-Benzyl Posaconazole and guide potential lead optimization. tandfonline.com
In Vitro Assays Experimental studies performed in a controlled environment outside of a living organism.To validate the predictions from in silico studies and determine the actual biological activity of O-Benzyl Posaconazole. tandfonline.com

Development of Advanced Analytical Techniques for Complex Pharmaceutical Impurity Profiling

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of medications. biomedres.usbiomedres.us Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in drug substances and products. biomedres.usbiomedres.us O-Benzyl Posaconazole, as a known impurity of Posaconazole, necessitates the use of sophisticated analytical techniques for its detection and characterization. veeprho.comajptonline.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of pharmaceutical impurities. ajptonline.comiajps.com A stability-indicating reversed-phase HPLC method has been developed for the determination of Posaconazole and its process-related impurities, including O-Benzyl Posaconazole. ajptonline.com

Future advancements in analytical techniques for the profiling of complex pharmaceutical impurities like O-Benzyl Posaconazole may include:

Hyphenated Techniques: The coupling of chromatographic methods with mass spectrometry (e.g., LC-MS, GC-MS) provides enhanced sensitivity and specificity for the identification and structural elucidation of impurities. biomedres.usiajps.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, sensitivity, and speed compared to conventional HPLC, allowing for more efficient impurity profiling. biomedres.us

Advanced Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about impurities, aiding in their definitive identification. biomedres.usbiomedres.us

Table 2: Advanced Analytical Techniques for Impurity Profiling

Technique Principle Relevance for O-Benzyl Posaconazole
HPLC Separation based on the differential partitioning of analytes between a stationary and a mobile phase.Established method for the quantification of O-Benzyl Posaconazole in Posaconazole API. ajptonline.comiajps.com
LC-MS Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.Enables sensitive detection and structural confirmation of O-Benzyl Posaconazole. biomedres.usiajps.com
UPLC Utilizes smaller particle size columns to achieve higher separation efficiency and speed.Can improve the resolution and reduce the analysis time for O-Benzyl Posaconazole and other impurities. biomedres.us
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Can be used for the unambiguous structural elucidation of O-Benzyl Posaconazole. biomedres.usbiomedres.us

Q & A

Q. What validated analytical methods are available for quantifying O-Benzyl Posaconazole in bulk and biological matrices?

A reverse-phase HPLC method has been developed for precise quantification in bulk and nanoformulations. The method employs a C18 column, mobile phase of phosphate buffer (pH 3.0) and acetonitrile (65:35), and UV detection at 260 nm. Validation parameters include linearity (0.1–50 µg/mL), precision (RSD <2%), and recovery (98–102%) . For tissue distribution studies in preclinical models, LC-MS is preferred due to its sensitivity in detecting low concentrations in organs like liver, brain, and kidney .

Q. How can impurities such as Posaconazole Impurity 73 be characterized during synthesis?

Posaconazole Impurity 73 (4-(4-(4-Aminophenyl)piperazin-1-yl)phenol) is identified using NMR, mass spectrometry, and HPLC. Regulatory-compliant characterization includes structural elucidation via ¹H/¹³C NMR and quantification using validated chromatographic methods. Traceability to pharmacopeial standards (USP/EP) is critical for regulatory submissions .

Q. What are the stability considerations for O-Benzyl Posaconazole under experimental conditions?

O-Benzyl Posaconazole is stable under normal laboratory conditions but degrades in the presence of strong oxidizers. Storage recommendations include protection from light and moisture. Stability-indicating UPLC methods monitor degradation products under stress conditions (e.g., acid/base hydrolysis, thermal exposure) .

Advanced Research Questions

Q. How can cocrystallization techniques enhance the physicochemical properties of O-Benzyl Posaconazole?

Supercritical CO₂-assisted cocrystallization improves solubility and bioavailability. A Design of Experiments (DoE) approach optimizes parameters such as solvent composition (e.g., ethanol/water mixtures), pressure (80–150 bar), and temperature (35–50°C). Particle engineering via this method reduces crystallite size and enhances dissolution rates .

Q. How do population pharmacokinetic models inform personalized dosing strategies?

Population pharmacokinetic models integrate covariates like body weight, bioavailability modifiers (e.g., diarrhea, proton pump inhibitors), and route of administration (oral/IV). For example, a one-compartment model with allometric scaling predicts trough concentrations (median: 1.65 mg/L) and guides dose adjustments in immunocompromised patients. Model-informed precision dosing (MIPD) avoids the need for frequent therapeutic drug monitoring (TDM) .

Q. How should researchers address contradictions in clinical efficacy data, such as posaconazole’s failure in chronic Chagas’ disease trials?

In a randomized trial, posaconazole showed initial antiparasitic activity but higher relapse rates (81–92%) compared to benznidazole (6–38%) . Methodological considerations include:

  • Trial design : Longer follow-up periods to detect late relapses.
  • Resistance mechanisms : Genetic profiling of Trypanosoma cruzi strains for azole resistance markers.
  • Drug combinations : Synergistic regimens with benznidazole to overcome resistance.

Q. What strategies optimize in vivo pharmacokinetic studies of O-Benzyl Posaconazole in preclinical models?

LC-MS-based tissue distribution studies in mice require homogenization of organs, protein precipitation with acetonitrile, and calibration against matrix-matched standards. Key parameters include extraction efficiency (>85%) and limits of quantification (LOQ <10 ng/g). This approach supports bioavailability and organ-specific exposure assessments .

Q. How can researchers mitigate variability in posaconazole plasma exposure during clinical trials?

Variability arises from drug-drug interactions (e.g., CYP3A4 inducers) and patient-specific factors (e.g., gastrointestinal pH). Advanced modeling tools, such as nonlinear mixed-effects modeling (NONMEM), incorporate covariates like concomitant medications and genetic polymorphisms to predict exposure-response relationships .

Data Contradiction Analysis

Q. Why do in vitro antifungal activity data sometimes conflict with in vivo outcomes?

In vitro assays (e.g., MIC values) may not account for host-pathogen interactions or tissue penetration limitations. For example, posaconazole’s efficacy against zygomycosis in murine models contrasts with variable clinical outcomes due to suboptimal drug penetration into necrotic tissues. Bridging studies should integrate pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., AUC/MIC) to reconcile discrepancies .

Methodological Resources

  • Cocrystallization : Refer to gas antisolvent (GA) techniques and DoE frameworks .
  • Analytical Validation : Follow ICH Q2(R1) guidelines for method validation .
  • Pharmacokinetic Modeling : Utilize open-source tools like R/Pmetrics or commercial software (NONMEM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.